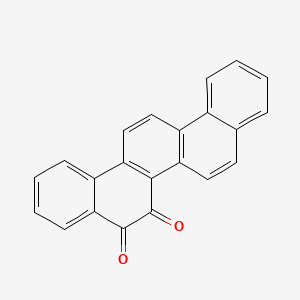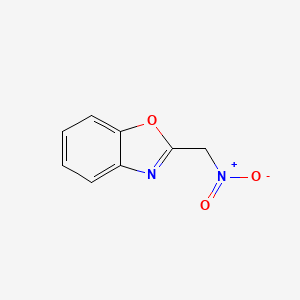![molecular formula C17H12N2O B14700448 [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile CAS No. 23195-86-0](/img/structure/B14700448.png)
[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile: is a chemical compound known for its unique structure and reactivity. It features a cyclohexa-2,4-dienone moiety linked to a phenylethylidene group, with two nitrile groups attached to the propanedinitrile backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile typically involves the condensation of cyclohexa-2,4-dienone derivatives with phenylethylidene compounds. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . The reaction is carried out under visible light irradiation, often using a tungsten lamp, and is performed in ethanol or ethanol-DMSO mixtures at temperatures below 38°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dienone moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylethylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mecanismo De Acción
The mechanism by which [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile exerts its effects involves its reactivity at the cyclohexa-2,4-dienone and phenylethylidene moieties. The compound can interact with various molecular targets through electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and structures. The pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Cyclohexa-2,4-dienone derivatives: These compounds share the cyclohexa-2,4-dienone moiety and exhibit similar reactivity.
Phenylethylidene derivatives: Compounds with the phenylethylidene group can undergo similar substitution reactions.
Propanedinitrile derivatives: These compounds have the nitrile groups and can participate in similar reduction reactions.
Uniqueness: The combination of the cyclohexa-2,4-dienone, phenylethylidene, and propanedinitrile moieties in [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile gives it a unique reactivity profile. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
23195-86-0 |
|---|---|
Fórmula molecular |
C17H12N2O |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-13(12-19)10-16(14-6-2-1-3-7-14)15-8-4-5-9-17(15)20/h1-10,15-16H |
Clave InChI |
FJJUZRMKJBVCJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C=C(C#N)C#N)C2C=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


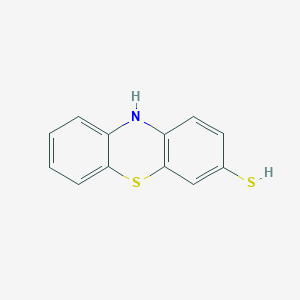
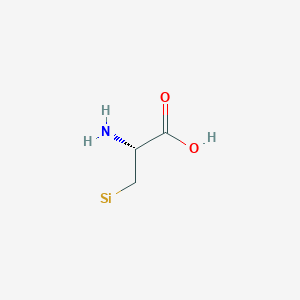
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
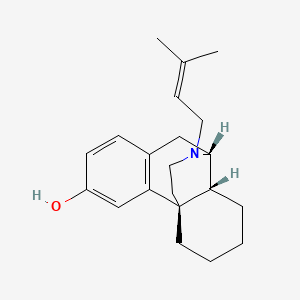
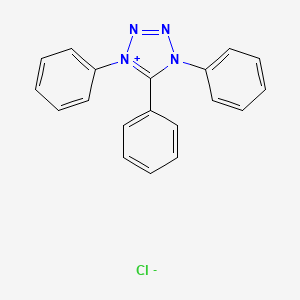
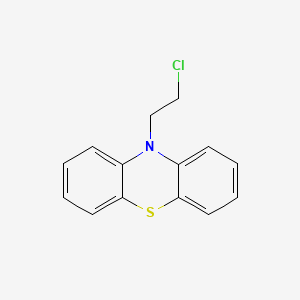

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)

